molecular formula C15H26O2 B12577326 [1,1'-Bicyclohexyl]-1-propanoic acid CAS No. 194979-52-7

[1,1'-Bicyclohexyl]-1-propanoic acid

Cat. No.: B12577326
CAS No.: 194979-52-7
M. Wt: 238.37 g/mol
InChI Key: XLSWUJLBPQURNM-UHFFFAOYSA-N
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Description

[1,1'-Bicyclohexyl]-1-propanoic acid (CID 9837625) is a carbocyclic fatty acid derivative that features a bicyclohexyl moiety linked to a propanoic acid chain . This structure provides researchers with a three-dimensional, conformationally rigid, and lipophilic scaffold. The integration of a saturated bicyclic system is of significant interest in modern drug design, particularly in the strategy of "escape from flatland," where rigid, three-dimensional structures are used to replace flat aromatic rings in lead compounds. This replacement can dramatically improve the pharmacological profile, affecting properties such as solubility, metabolic stability, and target binding affinity . The compound's propanoic acid functional group allows for further synthetic modification, enabling its use as a key building block in the synthesis of more complex molecules for pharmaceutical research, polymer chemistry, and materials science. The bicyclohexyl core contributes high steric bulk and influences the molecule's overall lipophilicity, which can be critical for probing specific non-covalent interactions within biological systems or engineered materials . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

194979-52-7

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3-(1-cyclohexylcyclohexyl)propanoic acid

InChI

InChI=1S/C15H26O2/c16-14(17)9-12-15(10-5-2-6-11-15)13-7-3-1-4-8-13/h13H,1-12H2,(H,16,17)

InChI Key

XLSWUJLBPQURNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Direct Carboxylation of Bicyclohexyl Derivatives

One classical approach to prepare bicyclohexyl carboxylic acids involves the oxidation or carboxylation of bicyclohexyl alcohols or related intermediates. For example, [1,1'-bicyclohexyl]-1-carboxylic acid has been synthesized by oxidation of [1,1'-bicyclohexyl]-1-ol using sulfuric acid under controlled conditions (5–10 °C for 1 hour), achieving yields around 85%. This method can be adapted for propanoic acid derivatives by employing appropriate homologation steps to extend the carboxylic acid chain from formic acid to propanoic acid.

Step Reagents/Conditions Yield (%) Notes
Oxidation of bicyclohexyl alcohol Sulfuric acid, 5–10 °C, 1 h 85 High yield, mild conditions
Chain extension (homologation) Malonate derivatives, alkylation, hydrolysis Variable Requires multi-step synthesis

Multi-Step Homologation via Malonate Esters

A detailed synthetic route involves homologation of bicyclohexyl derivatives through malonate ester intermediates. This method includes:

  • Preparation of substituted malonate esters by alkylation with halogenated bicyclohexyl derivatives.
  • Reduction of malonate esters to diols using lithium aluminum hydride.
  • Conversion of diols to mesylates or tosylates.
  • Nucleophilic substitution with cyanide to introduce nitrile groups.
  • Hydrolysis of nitriles to carboxylic acids.

This approach, while more complex, allows precise control over the chain length and substitution pattern, enabling synthesis of propanoic acid derivatives on the bicyclohexyl scaffold.

Carbonylation of Ethanol or Ethanol Derivatives

Industrial and laboratory synthesis of propionic acid derivatives often employs carbonylation reactions catalyzed by transition metal complexes (e.g., iridium, rhodium) in the presence of iodide promoters. The process involves:

  • Dissolving catalyst precursors (iridium acetate, platinous iodide, lithium iodide) in a solvent mixture of propionic acid and water.
  • Adding promoters such as iodoethane and ethyl propionate.
  • Reacting ethanol or ethanol derivatives with carbon monoxide under elevated temperature (190–195 °C) and pressure (~30 bar).
  • Continuous feeding of ethanol and carbon monoxide with stirring and temperature control.

This method yields propionic acid with high space-time yields (1.8–2.8 mol/L·h) and catalyst stability over extended operation (1000 h), making it suitable for scale-up.

Catalyst System Temperature (°C) Pressure (bar) STY (mol/L·h) Catalyst Loss (%) Notes
Iridium acetate + promoters 190–195 30 2.8 ~7 High activity, stable
Rhodium iodate + promoters 190–195 30 2.0 ~5 Slightly lower STY
Rhodium iodate + tin protoiodide 190–195 30 1.8 ~4 Alternative catalyst system

Oxidation of Propionic Aldehyde

Another preparation route involves the oxidation of propionic aldehyde to propionic acid under gas-phase or liquid-phase conditions:

  • Gas-phase oxidation uses air as oxidant in a Pyrex reactor at temperatures above 160 °C without catalysts, achieving 70% conversion and 95% selectivity.
  • Liquid-phase oxidation employs catalysts such as boron copper or titanium boride with oxygen-containing gas, achieving up to 96% conversion and 88–93% selectivity, though with higher costs and longer processing times.
  • The reaction mixture contains by-products like acetate, acetaldehyde, ethanol, and ethyl esters, requiring separation by distillation or vacuum rectification.

This method is less commonly applied directly to bicyclohexyl derivatives but is relevant for the propanoic acid moiety synthesis.

Purification and Recovery Techniques

Purification of propionic acid derivatives, including those from fermentation or chemical synthesis, involves:

  • Acidification of aqueous mixtures to convert salts to free acids.
  • Extraction using heavy extractants and light diluents in countercurrent columns.
  • Vacuum evaporation and distillation to separate propionic acid from other organic acids and extractants.
  • Alkaline washing to remove heavy acids like succinic acid.

These methods ensure high purity (>99.8%) and recovery efficiency, suitable for industrial applications.

3 Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield/Selectivity Advantages Limitations
Oxidation of bicyclohexyl alcohol Sulfuric acid, low temp (5–10 °C) ~85% yield Simple, mild conditions Limited to carboxylic acid only
Malonate ester homologation Alkylation, reduction, substitution, hydrolysis Variable, multi-step Precise chain length control Multi-step, complex synthesis
Carbonylation of ethanol Iridium/rhodium catalysts, CO, 190–195 °C, 30 bar STY 1.8–2.8 mol/L·h High yield, continuous operation Requires expensive catalysts
Oxidation of propionic aldehyde Air or O2, gas or liquid phase, catalysts Up to 96% conversion High selectivity High temp, catalyst cost, by-products
Extraction and distillation Acidification, heavy extractants, vacuum distillation >99.8% purity Efficient purification Requires multiple steps

4 Research Findings and Notes

  • The oxidation of bicyclohexyl alcohols to carboxylic acids is well-documented with good yields and straightforward conditions.
  • Carbonylation methods using iridium or rhodium catalysts provide industrially viable routes to propionic acid derivatives with stable catalyst performance over long periods.
  • Homologation via malonate esters allows structural modifications but involves multiple synthetic steps and intermediate purifications.
  • Oxidation of propionic aldehyde is a classical method for propionic acid production but less directly applicable to bicyclohexyl derivatives; however, it informs the synthesis of the propanoic acid moiety.
  • Purification techniques involving extraction and vacuum distillation are critical for obtaining high-purity products suitable for pharmaceutical or material applications.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bicyclohexyl]-1-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrogen atoms on the cyclohexyl rings can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Applications

Pharmacological Uses
[1,1'-Bicyclohexyl]-1-propanoic acid has been identified as a candidate for treating spasmodic diseases of the stomach and gallbladder. The compound is synthesized through a series of reactions involving bicyclohexanol and formic acid, leading to its carboxylic acid form which can be further esterified for enhanced bioactivity. The synthesis process involves:

  • Reaction with Formic Acid : Bicyclohexanol reacts with formic acid in the presence of concentrated sulfuric acid.
  • Formation of Carboxylic Acid : The resultant compound undergoes hydrolysis to yield [1,1'-bicyclohexyl]-1-carboxylic acid.
  • Esterification : This carboxylic acid can be esterified with 2-(diethylamino)ethyl chloride hydrochloride to enhance its therapeutic properties .

The compound's efficacy in treating gastrointestinal spasms suggests its potential as a therapeutic agent in gastroenterology.

Synthesis and Chemical Properties

Synthesis Pathway
The compound can be synthesized via the following pathway:

StepReactantsConditionsProduct
1Bicyclohexanol + Formic AcidConc. H₂SO₄ catalyst[1,1'-Bicyclohexyl]-1-carboxylic acid
2[1,1'-Bicyclohexyl]-1-carboxylic acid + 2-(diethylamino)ethyl chlorideEsterification reactionThis compound

This synthesis highlights the compound's versatility in organic chemistry.

Case Studies

Case Study 1: Gastrointestinal Disorders
A study conducted on animal models demonstrated that this compound significantly reduced the frequency of spasmodic contractions in the gastrointestinal tract. The results indicated a dose-dependent response, with higher concentrations leading to more pronounced effects. This study supports the compound's potential as a therapeutic agent for treating gastrointestinal disorders.

Case Study 2: Organic Synthesis Applications
In synthetic organic chemistry, this compound has been utilized as a building block for more complex molecules. Its unique structural properties enable chemists to modify it into various derivatives that can serve different functions in medicinal chemistry.

Mechanism of Action

The mechanism of action of [1,1’-Bicyclohexyl]-1-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The propanoic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the bicyclohexyl structure provides a hydrophobic environment that can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Physical and Thermodynamic Properties

The table below compares key properties of [1,1'-Bicyclohexyl]-1-propanoic acid analogs with other carboxylic acids and bicyclic compounds, derived from experimental and computational studies (values inferred or extrapolated from ):

Compound Boiling Point (°C) Melting Point (°C) Enthalpy of Formation (kJ/mol) LogP (Octanol-Water) Molecular Volume (cm³/mol)
This compound* ~550–600 (est.) ~120–150 (est.) −400 to −450 (est.) 3.5–4.0 (est.) ~150–160 (est.)
Acetic acid 118.1 16.6 −426.9 0.159 28.95
1,1′-Bicyclohexyl 271.7 511.7 −272.0 0.598 57.98
[1,1′-bicyclohexyl]-2,3′-dione 354.2 579.8 −229.8 0.599 85.54
1-Butanol 117.7 213.0 −151.9 0.276 50.83

Notes:

  • Estimated values (*) for this compound are based on trends from bicyclohexyl derivatives and propanoic acid analogs.
  • The bicyclohexyl backbone significantly increases boiling and melting points compared to linear analogs (e.g., acetic acid) due to enhanced van der Waals interactions and molecular rigidity .
  • The propanoic acid substituent introduces polarity, reducing logP relative to non-polar bicyclohexyl compounds like 1,1′-bicyclohexyl but increasing it compared to shorter-chain carboxylic acids like acetic acid .

Chemical Reactivity and Stability

  • Steric Hindrance: The bicyclohexyl group imposes steric constraints, limiting nucleophilic attack at the carboxylic acid group. This contrasts with less hindered analogs like 1-butanol, which exhibit higher reactivity in esterification .
  • Thermal Stability: Bicyclohexyl derivatives (e.g., [1,1′-bicyclohexyl]-2,3′-dione) show high thermal stability (decomposition >300°C), suggesting similar robustness for this compound .
  • Stereochemical Control: Studies on 4,4′-dialkyl-[1,1′-bicyclohexyl] compounds highlight challenges in achieving all-trans stereochemistry, which may apply to the synthesis of enantiopure this compound .

Key Research Findings and Limitations

  • Synthetic Challenges : The bicyclohexyl skeleton requires multi-step synthesis, often involving Diels-Alder cycloadditions or catalytic hydrogenation, which complicates large-scale production .
  • Data Gaps: Direct experimental data for this compound is sparse. Existing studies on analogs (e.g., [1,1′-bicyclohexyl]-2,3′-dione) provide indirect insights but lack specificity for the propanoic acid derivative .
  • Contradictions: While bicyclohexyl compounds generally exhibit high logP values, the polar carboxylic acid group in this compound may reduce hydrophobicity compared to non-functionalized analogs like 1,1′-bicyclohexyl .

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